

6-Chloro-4-fluoronicotinaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-4-fluoronicotinaldehyde

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An In-Depth Technical Guide to **6-Chloro-4-fluoronicotinaldehyde**: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine ring with halogens, such as chlorine and fluorine, further enhances its utility by modulating physicochemical properties like lipophilicity, metabolic stability, and binding affinity.^[1] This guide focuses on **6-Chloro-4-fluoronicotinaldehyde**, a halogenated pyridine derivative that serves as a versatile and highly reactive intermediate for the synthesis of complex, biologically active molecules.

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **6-Chloro-4-fluoronicotinaldehyde**. As a Senior Application Scientist, the aim is to not only present data but to also provide the underlying scientific rationale for its utility in research and development, particularly in the synthesis of novel pharmaceutical compounds.

Core Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. **6-Chloro-4-fluoronicotinaldehyde** is a distinct molecule with specific characteristics that dictate its handling, reactivity, and application.

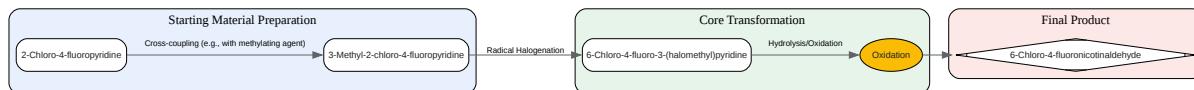
Property	Value	Source(s)
Chemical Name	6-chloro-4-fluoronicotinaldehyde	[2] [3]
Synonyms	6-chloro-4-fluoropyridine-3-carbaldehyde	[2]
CAS Number	1060809-20-2	[2] [3]
Molecular Formula	C ₆ H ₃ ClFNO	[2]
Molecular Weight	159.55 g/mol	[2]
InChI Key	MNOGYCPIVIXHRK- UHFFFAOYSA-N	
Canonical SMILES	O=CC1=CN=C(Cl)C=C1F	[2]

Note: The data presented is a consolidation from multiple chemical suppliers and databases.

Synthetic Pathways: A Mechanistic Perspective

While a specific, published, step-by-step synthesis for **6-Chloro-4-fluoronicotinaldehyde** is not readily available in peer-reviewed literature, its structure allows for a logical deduction of plausible synthetic routes based on established organic chemistry principles for related halogenated pyridines.[\[4\]](#)[\[5\]](#)[\[6\]](#) The most probable approach involves the selective oxidation of a corresponding methyl group or the controlled reduction of a carboxylic acid derivative.

A generalized synthetic workflow can be conceptualized as follows:



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Caption: A plausible synthetic workflow for **6-Chloro-4-fluoronicotinaldehyde**.

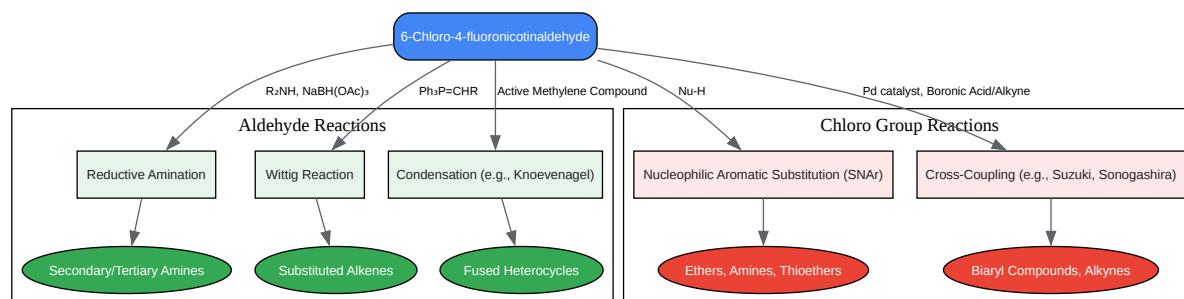
Causality Behind the Synthetic Design:

- Starting Material Selection: The choice of a substituted pyridine is fundamental. 2-Chloro-4-fluoropyridine serves as a logical precursor.
- Introduction of the Carbonyl Precursor: A methyl group is introduced at the 3-position. This is a critical step, as this methyl group will ultimately be oxidized to the aldehyde.
- Activation for Oxidation: Direct oxidation of the methyl group can be challenging. A common strategy is to first perform a radical halogenation (e.g., using NBS) to form a halomethyl intermediate. This intermediate is more susceptible to subsequent nucleophilic substitution and oxidation.
- Oxidation to Aldehyde: The halomethyl intermediate can be converted to the aldehyde through various methods, such as the Sommelet reaction or by hydrolysis to the alcohol followed by oxidation (e.g., with PCC or a Swern oxidation).

Chemical Reactivity and Applications in Drug Development

The true value of **6-Chloro-4-fluoronicotinaldehyde** lies in its trifunctional nature, which provides multiple avenues for synthetic elaboration. This makes it an invaluable building block for creating libraries of complex molecules for drug screening.^[7]

- The Aldehyde Group: This is a highly versatile functional group. It readily undergoes nucleophilic addition and condensation reactions. This allows for the construction of various heterocyclic systems or for linking the pyridine core to other molecular fragments.
- The Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) and can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols). It is also an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds.
- The Fluoro Group: The fluorine atom at the 4-position significantly influences the electronic properties of the pyridine ring. While generally less reactive towards SNAr than chlorine, its presence can modulate the pKa of the pyridine nitrogen and improve metabolic stability in the final drug candidate.



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Caption: Key reaction pathways for **6-Chloro-4-fluoronicotinaldehyde**.

Exemplary Experimental Protocol: Reductive Amination

To illustrate its practical application, the following is a representative, self-validating protocol for a reductive amination reaction, a common transformation in drug development for introducing amine diversity.

Objective: To synthesize N-benzyl-1-(6-chloro-4-fluoropyridin-3-yl)methanamine.

Materials:

- **6-Chloro-4-fluoronicotinaldehyde** (1.0 eq)
- Benzylamine (1.1 eq)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Acetic acid (catalytic amount)

Step-by-Step Methodology:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add **6-Chloro-4-fluoronicotinaldehyde** (1.0 eq) and dissolve in anhydrous DCM.
- Imine Formation: Add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
- Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality: $\text{NaBH}(\text{OAc})_3$ is a mild reducing agent selective for imines in the presence of aldehydes, minimizing side reactions.
- Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the imine intermediate by TLC.
- Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Separate the organic layer, and extract the aqueous layer twice with DCM.

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
- Validation: The structure and purity of the final product should be confirmed by ^1H NMR, ^{13}C NMR, and LC-MS analysis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **6-Chloro-4-fluoronicotinaldehyde** is not universally available, data from structurally similar compounds, such as 6-Chloro-5-fluoronicotinaldehyde, can provide guidance on potential hazards.

- Potential Hazards: Likely to be harmful if swallowed (Acute Toxicity 4, Oral). May cause skin and eye irritation.
- Precautionary Measures:
 - Handle in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid inhalation of dust or vapors.
 - Wash hands thoroughly after handling.

Conclusion

6-Chloro-4-fluoronicotinaldehyde is a potent synthetic intermediate whose value is derived from the orchestrated reactivity of its three distinct functional sites. The aldehyde provides a gateway for molecular elongation and cyclization, while the chloro and fluoro substituents offer opportunities for fine-tuning the electronic and pharmacokinetic properties of the target molecules. For researchers in drug development, this compound represents a versatile platform for the efficient construction of novel chemical entities aimed at a wide range of biological targets. A thorough understanding of its properties and reactivity is paramount to unlocking its full potential in the synthesis of next-generation therapeutics.

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References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-chloro-4-fluoronicotinaldehyde | CAS:1060809-20-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. 6-Chloro-4-fluoronicotinaldehyde | 1060809-20-2 [chemicalbook.com]
- 4. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 6. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [6-Chloro-4-fluoronicotinaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7981611#6-chloro-4-fluoronicotinaldehyde-molecular-weight-and-formula>

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